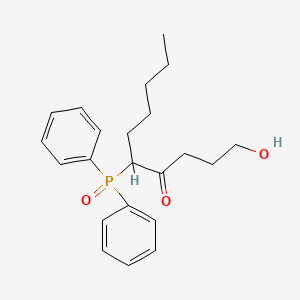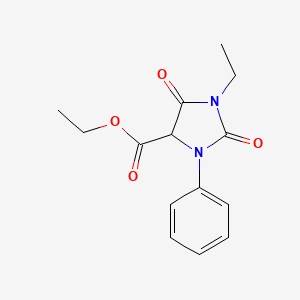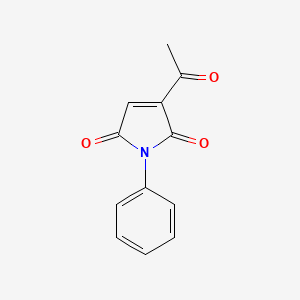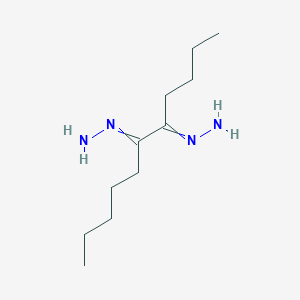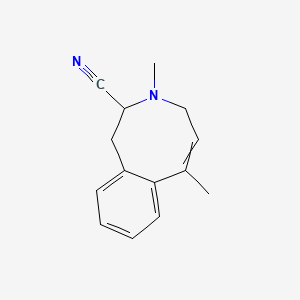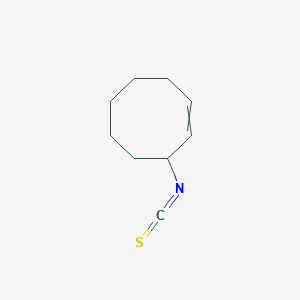
3-Isothiocyanatocyclooct-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isothiocyanatocyclooct-1-ene: is an organic compound characterized by the presence of an isothiocyanate group attached to a cyclooctene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isothiocyanatocyclooct-1-ene typically involves the reaction of cyclooctene with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the cyclooctene to form the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of safer and more environmentally friendly reagents and solvents is preferred in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 3-Isothiocyanatocyclooct-1-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: The isothiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like primary amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Thioureas or carbamates.
Aplicaciones Científicas De Investigación
Chemistry: 3-Isothiocyanatocyclooct-1-ene is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. The isothiocyanate group is known to interact with biological macromolecules, leading to various biological effects.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: In the materials science field, this compound is used in the synthesis of polymers and other advanced materials. Its unique chemical properties make it a valuable component in the design of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 3-Isothiocyanatocyclooct-1-ene involves the interaction of the isothiocyanate group with nucleophilic sites on biological macromolecules. This interaction can lead to the modification of proteins, enzymes, and other cellular components, resulting in various biological effects. The compound may also induce oxidative stress and disrupt cellular signaling pathways, contributing to its antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Allyl isothiocyanate: Found in mustard and horseradish, known for its pungent flavor and antimicrobial properties.
Phenyl isothiocyanate: Used in organic synthesis and as a reagent in protein sequencing.
Benzyl isothiocyanate: Studied for its anticancer properties and found in cruciferous vegetables.
Uniqueness: 3-Isothiocyanatocyclooct-1-ene is unique due to its cyclooctene ring structure, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with biological targets and enhances its reactivity in various chemical reactions.
Propiedades
Número CAS |
87656-57-3 |
|---|---|
Fórmula molecular |
C9H13NS |
Peso molecular |
167.27 g/mol |
Nombre IUPAC |
3-isothiocyanatocyclooctene |
InChI |
InChI=1S/C9H13NS/c11-8-10-9-6-4-2-1-3-5-7-9/h4,6,9H,1-3,5,7H2 |
Clave InChI |
VBMGVFMMXQCNNB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC=CC(CC1)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


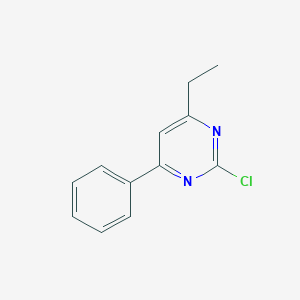

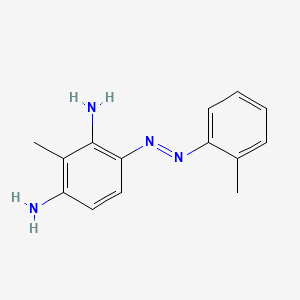


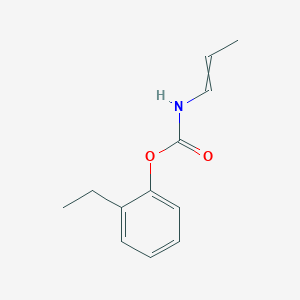
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14404777.png)

